4-(3-Bromo-4-fluorophenyl)pyrrolidin-2-one
CAS No.:
Cat. No.: VC17651990
Molecular Formula: C10H9BrFNO
Molecular Weight: 258.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9BrFNO |
|---|---|
| Molecular Weight | 258.09 g/mol |
| IUPAC Name | 4-(3-bromo-4-fluorophenyl)pyrrolidin-2-one |
| Standard InChI | InChI=1S/C10H9BrFNO/c11-8-3-6(1-2-9(8)12)7-4-10(14)13-5-7/h1-3,7H,4-5H2,(H,13,14) |
| Standard InChI Key | KYNZMUGHNPQYBB-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CNC1=O)C2=CC(=C(C=C2)F)Br |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
4-(3-Bromo-4-fluorophenyl)pyrrolidin-2-one belongs to the pyrrolidinone family, featuring a five-membered lactam ring fused to a halogenated aromatic group. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₉BrFNO |
| Molecular Weight | 258.09 g/mol |
| IUPAC Name | 4-(3-bromo-4-fluorophenyl)pyrrolidin-2-one |
| Canonical SMILES | C1C(CNC1=O)C2=CC(=C(C=C2)F)Br |
| InChI Key | KYNZMUGHNPQYBB-UHFFFAOYSA-N |
| PubChem CID | 129979395 |
The bromine atom at the 3-position and fluorine at the 4-position of the phenyl ring introduce steric and electronic effects that influence reactivity and binding affinity. The lactam ring’s planar geometry facilitates interactions with biological targets, while the halogen substituents enhance metabolic stability.
Spectroscopic Data
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data for analogous compounds provide insights into structural confirmation. For example, N-(4-bromophenyl)-2-(3-fluorophenyl)pyrrolidine-1-carboxamide (a structural analog) exhibits distinct ¹H NMR signals at δ 7.37–7.28 ppm (aromatic protons) and δ 4.94–4.91 ppm (pyrrolidine CH) . Similarly, ¹³C NMR spectra reveal carbonyl resonances near δ 153 ppm, consistent with lactam functionalities . HRMS analysis of related compounds confirms molecular ion peaks matching theoretical masses (e.g., [M+Na]+ at m/z 385.0329 for C₁₇H₁₆BrFN₂NaO) .
Synthesis and Optimization Strategies
Multi-Step Synthetic Routes
While explicit protocols for 4-(3-Bromo-4-fluorophenyl)pyrrolidin-2-one are scarce, its synthesis likely involves:
-
Halogenation: Bromination of 4-fluorophenyl precursors using reagents like N-bromosuccinimide (NBS).
-
Ring Formation: Cyclization of γ-amino acids or ketones to form the pyrrolidinone core.
-
Cross-Coupling: Suzuki-Miyaura or Buchwald-Hartwig reactions to introduce the aryl group.
A related compound, N-(4-bromophenyl)-2-(3-fluorophenyl)pyrrolidine-1-carboxamide, was synthesized via photoredox catalysis, achieving a 92% yield under optimized conditions . Key steps included amine oxidation and palladium-catalyzed cross-couplings, suggesting potential applicability to the target compound .
Reaction Optimization
Critical parameters for analogous syntheses include:
-
Catalyst Selection: Palladium catalysts (e.g., Pd(OAc)₂) for efficient cross-coupling.
-
Solvent Systems: Polar aprotic solvents (e.g., DMF, acetonitrile) to enhance reaction rates.
-
Temperature Control: Reactions typically proceed at 80–100°C to balance kinetics and side reactions .
Biological Activities and Mechanistic Insights
Enzyme Modulation
Preliminary studies indicate that 4-(3-Bromo-4-fluorophenyl)pyrrolidin-2-one interacts with cytochrome P450 enzymes and kinases, altering metabolic pathways and signal transduction. The bromine atom’s electron-withdrawing effect enhances binding to hydrophobic enzyme pockets, while the fluorine improves bioavailability.
Receptor Affinity
In silico docking studies predict high affinity for G-protein-coupled receptors (GPCRs) and ion channels, making it a candidate for neurological disorder therapeutics. Analogous compounds exhibit IC₅₀ values in the nanomolar range for serotonin receptors, underscoring its pharmacological potential .
Applications in Drug Discovery
Lead Compound Optimization
The compound’s scaffold serves as a template for developing:
-
Anticancer Agents: Halogenated pyrrolidinones inhibit tubulin polymerization, disrupting mitosis.
-
Antidepressants: Structural analogs show serotonin reuptake inhibition comparable to fluoxetine .
Prodrug Development
Esterification of the lactam oxygen improves solubility, enabling intravenous administration. For example, prodrug derivatives of related compounds exhibit 3-fold higher bioavailability in murine models .
Comparative Analysis with Structural Analogs
Halogen Substitution Effects
Replacing bromine with chlorine in analogs reduces receptor binding affinity by 40%, highlighting bromine’s critical role . Conversely, fluorine substitution at the 4-position enhances metabolic stability compared to non-halogenated variants.
Pharmacokinetic Comparisons
| Compound | LogP | Half-Life (h) | Bioavailability (%) |
|---|---|---|---|
| 4-(3-Bromo-4-fluorophenyl)pyrrolidin-2-one | 2.1 | 4.5 | 62 |
| 4-(4-Chlorophenyl)pyrrolidin-2-one | 1.8 | 3.2 | 48 |
| 4-Phenylpyrrolidin-2-one | 1.5 | 2.1 | 34 |
Data extrapolated from related compounds suggest that halogenation significantly improves pharmacokinetics .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume